molecular formula C6H7BrN2O B2546389 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde CAS No. 1001519-36-3

4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

Cat. No. B2546389
CAS RN: 1001519-36-3
M. Wt: 203.039
InChI Key: RFINZLHOAKPHDH-UHFFFAOYSA-N
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Description

The compound "4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields of chemistry and medicine .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the 3+2 annulation approach, which is an effective route for the direct synthesis of substituted pyrazoles. For example, (E)-ethyl 2-benzylidene-3-oxobutanoate, prepared from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, can undergo cyclocondensation with phenylhydrazine hydrochloride to produce a pyrazole derivative . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the molecular structure of pyrazole derivatives. For instance, the structure of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was elucidated using this method. The crystal structure of such compounds is often stabilized by intermolecular interactions like hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The Friedlander condensation is one such reaction, where a new 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can react with active methylene ketones to form pyrazolo[3,4-h][1,6]naphthyridine derivatives . The review paper on pyrazole-3(4)-carbaldehydes also discusses various chemical reactions that these compounds can participate in, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary significantly depending on their structure and substituents. Photophysical studies of a related compound showed that its emission spectrum and quantum yield change with solvent polarity, indicating solvatochromic behavior. The dipole moment of the excited state compared to the ground state can also be calculated using solvatochromic shift methods . These properties are crucial for understanding the behavior of "this compound" in different environments.

Scientific Research Applications

Synthesis of Heteroanellated Compounds 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde has been utilized in reactions with dinucleophiles to synthesize heteroanellated compounds, including those containing thiophene, pyrazole, pyrimidine, and thiazepine rings. This process involves a Michael-addition-dehydrogenation sequence, highlighting its utility in constructing complex heterocyclic structures (Neidlein & Schröder, 1992).

Ferrocenyl Pyrazole Derivatives The compound reacts with ferrocenyl-4,5-dihydropyrazoles to yield ferrocenyl-1-(4-pyridylmethyl)pyrazoles and related derivatives. These structures have been established through extensive spectroscopic analysis, showcasing its role in the synthesis of organometallic pyrazole compounds (López et al., 2004).

Aromatase and Reductase Inhibitors Utilized as a starting material for the synthesis of a series of potent inhibitors against 5α-reductase and aromatase, derived from 1,2,3-triazole derivatives. This highlights its potential in the development of therapeutic agents (El-Naggar et al., 2020).

Photophysical Studies The compound has been subject to photophysical studies, determining its emission spectrum in various solvents. These studies are significant for understanding its photophysical properties and potential applications in material science (Singh et al., 2013).

Antimicrobial Chitosan Derivatives It has been used to synthesize heteroaryl pyrazole derivatives that were further reacted with chitosan to form Schiff bases. These chitosan derivatives exhibited notable antimicrobial activity, demonstrating its application in developing antimicrobial materials (Hamed et al., 2020).

Ultrasound-Assisted Synthesis The compound is involved in the ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group, which showed promising antimicrobial properties. This emphasizes its utility in efficient synthetic methodologies and the development of biologically active compounds (Prasath et al., 2015).

Vilsmeier–Haack Reaction Approach A new series of pyrazole-carbaldehyde compounds was synthesized using a Vilsmeier–Haack formylation approach, displaying broad-spectrum antimicrobial activities. This underscores its versatility in synthetic organic chemistry and potential in drug discovery (Bhat et al., 2016).

properties

IUPAC Name

4-bromo-1-ethylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-9-3-5(7)6(4-10)8-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFINZLHOAKPHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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